Epothilone F
Description
Properties
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-3-[(E)-1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO7S/c1-15-8-7-9-27(6)21(35-27)11-19(16(2)10-18-14-36-22(13-29)28-18)34-23(31)12-20(30)26(4,5)25(33)17(3)24(15)32/h10,14-15,17,19-21,24,29-30,32H,7-9,11-13H2,1-6H3/b16-10+/t15-,17+,19-,20-,21-,24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIMCRYGLFQEOE-RGJAOAFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CO)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208518-52-9 | |
| Record name | Epothilone F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208518529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPOTHILONE F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFX93BX7K3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Natural Source of Epothilone F
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epothilones represent a class of potent microtubule-stabilizing agents with significant potential in oncology. This document provides a comprehensive technical overview of the discovery and natural sourcing of Epothilone F, a hydroxylated derivative of Epothilone B. It details the initial identification from the myxobacterium Sorangium cellulosum, outlines the fermentation and isolation protocols, and presents the current understanding of its mechanism of action. This guide is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Natural Source
This compound was first identified as a natural product from the soil-dwelling myxobacterium, Sorangium cellulosum, specifically from strain So ce90/B2.[1] Its discovery was part of a broader investigation into the secondary metabolites of this organism, which had already yielded the parent epothilones, A and B, in the 1980s by researchers at the German National Center for Biotechnology Research (GBF).[2]
This compound is structurally a 21-hydroxy derivative of Epothilone B, a result of biotransformation by the producing organism. This hydroxylation occurs at the C-21 methyl group of the thiazole side chain and is catalyzed by a substrate-induced monooxygenase. The production of this compound is particularly noted when Sorangium cellulosum is cultivated in the absence of an adsorber resin, which allows for the accumulation and subsequent modification of the primary epothilones.
Quantitative Production Data
The production of this compound from Sorangium cellulosum is typically low and can be variable. It is considered a minor metabolite compared to other epothilones produced by the same strain. The following table summarizes the semi-quantitative production levels of key epothilones from a large-scale fermentation of Sorangium cellulosum So ce90/B2.
| Epothilone Variant | Production Level | Reference |
| Epothilone C and D | 3-6 mg/L | [1] |
| Epothilone E and F | Low and variable amounts | [1] |
| Other Variants | 1-100 µg/L | [1] |
Experimental Protocols
Fermentation of Sorangium cellulosum
The production of epothilones is achieved through submerged fermentation of Sorangium cellulosum. While specific conditions can be optimized, a general protocol is as follows:
-
Strain: Sorangium cellulosum (e.g., So ce90 or its derivatives).
-
Inoculum: A seed culture is prepared by inoculating a suitable medium (e.g., M26 medium) with a cryo-preserved stock of the bacterium and incubating for 3 days at 30°C with agitation.
-
Production Medium: A variety of media have been developed to optimize epothilone production. A representative medium may contain a carbon source (e.g., potato starch, glucose), a nitrogen source (e.g., soy powder), and essential mineral salts. The pH is typically adjusted to 7.2.
-
Adsorber Resin: To capture the epothilones and prevent their degradation, an adsorber resin such as Amberlite XAD-16 is often added to the production medium at a concentration of approximately 2% (v/v).
-
Fermentation Conditions: The production culture is incubated at 30°C with shaking (e.g., 200 rpm) for a period of 10-14 days.
Isolation and Purification of Epothilones
The following protocol describes a general method for the isolation and purification of epothilones from the fermentation broth:
-
Resin Harvesting: The Amberlite XAD-16 resin is collected from the culture broth by filtration.
-
Washing: The resin is washed with water to remove residual media components and cellular debris.
-
Elution: The epothilones are eluted from the dried resin using an organic solvent, typically methanol.
-
Concentration: The methanolic extract is concentrated under reduced pressure.
-
Chromatographic Separation: The crude extract is subjected to multiple steps of chromatography to separate the different epothilone variants. This typically involves:
-
Reverse-Phase Chromatography: Using a stationary phase like C18 and a mobile phase gradient of water and acetonitrile or methanol.
-
High-Performance Liquid Chromatography (HPLC): For final purification of individual epothilones.
-
-
Crystallization: The purified epothilones can be crystallized from a suitable solvent system.
Structure Elucidation of this compound
The structure of this compound was determined using comprehensive spectroscopic methods.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would have been used to determine the exact molecular weight and elemental composition, confirming the addition of an oxygen atom to the molecular formula of Epothilone B.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would have been conducted to elucidate the precise location of the hydroxyl group. A key indicator for the structure of this compound is the downfield shift of the C-21 protons to approximately 4.95 ppm, compared to the methyl proton signal in Epothilone B.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Epothilones, including this compound, exert their cytotoxic effects by stabilizing microtubules. This interference with microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.
Caption: this compound microtubule stabilization pathway.
Experimental Workflow for this compound Discovery
The following diagram illustrates the general workflow from the cultivation of the natural source to the identification of this compound.
Caption: Workflow for this compound isolation and identification.
References
An In-depth Technical Guide to the Mechanism of Action of Epothilone F on Microtubules
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of Epothilone F, a potent microtubule-stabilizing agent. It details the binding interactions, effects on microtubule dynamics, resultant cellular consequences, and standard experimental protocols for investigation.
Core Mechanism of Action: Microtubule Hyperstabilization
This compound, a 16-membered macrolide natural product, exerts its potent cytotoxic effects through a mechanism similar to that of paclitaxel. The core action is the suppression of microtubule dynamics, a process critical for the proper function of the mitotic spindle during cell division. Unlike other agents that cause microtubule depolymerization, this compound enhances tubulin polymerization and hyperstabilizes the resulting microtubules against disassembly. This stabilization leads to the formation of dysfunctional mitotic spindles, cell cycle arrest at the G2/M transition, and the subsequent induction of programmed cell death (apoptosis).
Binding Site on β-Tubulin
This compound binds to a specific site on the β-tubulin subunit of the α,β-tubulin heterodimer. Experimental evidence from competitive binding assays demonstrates that the epothilone binding site overlaps with or is the same as the paclitaxel binding site. Photoaffinity labeling studies have identified residues 274-281 (TARGSQQY and TSRGSQQY in different isotypes) of β-tubulin as key interaction points. Electron crystallography and NMR studies have further elucidated the binding conformation, showing that epothilones induce a conformational change in the M-loop of β-tubulin, which is thought to strengthen the lateral contacts between protofilaments within the microtubule. This structural rigidification is the basis for the potent microtubule stabilization effect.
Effects on Microtubule Dynamics
Microtubules are inherently dynamic polymers that undergo phases of growth (polymerization) and shrinkage (depolymerization), a property known as dynamic instability. This dynamism is essential for their cellular functions, particularly in the formation and operation of the mitotic spindle.
This compound profoundly alters these dynamics:
-
Promotes Polymerization: It induces the polymerization of tubulin into microtubules at concentrations where it would not normally occur, even in the absence of the essential cofactor GTP and under depolymerizing conditions like low temperatures.
-
Suppresses Dynamics: It potently suppresses the dynamic instability of microtubules. Studies on the closely related Epothilone B show a concentration-dependent decrease in both the growth and shortening rates of microtubules. At its half-maximal inhibitory concentration (IC50) for mitotic arrest, Epothilone B can cause the near-complete stabilization of microtubule dynamics in the majority of cells. This suppression of dynamics is the direct cause of mitotic arrest.
Cellular Consequences and Signaling
The hyperstabilization of microtubules by this compound triggers a cascade of events within the cell, culminating in apoptosis.
Mitotic Arrest
During mitosis, the mitotic spindle must be highly
The Role of Epothilone F in Tubulin Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epothilones represent a class of potent microtubule-stabilizing agents that have garnered significant interest in oncology and neuroscience research. Among them, Epothilone F stands as a key derivative, often serving as a precursor in the semi-synthesis of other analogues. This technical guide provides an in-depth examination of the role of this compound in tubulin polymerization, detailing its mechanism of action, binding interactions, and the quantitative impact on microtubule dynamics. This document synthesizes critical data into a comparative format, outlines relevant experimental methodologies, and provides visual representations of the underlying molecular processes to serve as a comprehensive resource for professionals in the field.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are fundamental components of the eukaryotic cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell structure. Their dynamic instability, characterized by phases of polymerization and depolymerization, is essential for their function. Disruption of this delicate equilibrium is a validated strategy in cancer therapy.
Epothilones, a class of 16-membered macrolides originally isolated from the myxobacterium Sorangium cellulosum, exert their potent cytotoxic effects by interfering with microtubule dynamics.[1][2] Unlike taxanes, another prominent class of microtubule stabilizers, epothilones have demonstrated efficacy against multidrug-resistant cancer cell lines, particularly those overexpressing P-glycoprotein.[3][4] this compound, an epoxide-containing derivative, is a naturally occurring analogue and a crucial intermediate in the synthesis of other epothilones with modified properties.[1] Understanding the specific interactions and effects of this compound is therefore critical for the rational design of novel anti-cancer agents.
Mechanism of Action
This compound, like other epothilones, functions as a microtubule-stabilizing agent. Its primary mechanism of action involves the promotion of tubulin polymerization into stable microtubules and the inhibition of their subsequent depolymerization.[1][5] This leads to an accumulation of microtubules in the cell, disrupting the formation of the mitotic spindle and ultimately causing cell cycle arrest at the G2-M transition, which triggers apoptosis.[3][4]
The key steps in the mechanism of action are:
-
Binding to β-tubulin: this compound binds to a specific site on the β-tubulin subunit of the αβ-tubulin heterodimer.[6] This binding site is located on the interior surface of the microtubule, at or near the taxane-binding site.[7][8]
-
Promotion of Polymerization: By binding to tubulin, this compound induces a conformational change that favors the polymerized state, effectively lowering the critical concentration of tubulin required for assembly.[9] This allows for microtubule formation even in the absence of GTP and at low temperatures, conditions that normally favor depolymerization.[5]
-
Inhibition of Depolymerization: Once formed, the epothilone-bound microtubules are highly resistant to depolymerization by dilution, low temperature, or calcium ions.[2] This hyper-stabilization disrupts the normal dynamic instability of microtubules.
-
Disruption of Mitosis: The lack of microtubule dynamics prevents the proper formation and function of the mitotic spindle, leading to mitotic arrest and subsequent programmed cell death (apoptosis).[3][4]
Quantitative Data on Epothilone Activity
The potency of epothilones is typically quantified by their ability to inhibit cell proliferation (IC50 values) and their binding affinity for tubulin. While specific data for this compound is less abundant in the literature compared to Epothilones A and B, its role as a synthetic precursor highlights its importance. The following tables summarize comparative data for relevant epothilones and paclitaxel.
Table 1: Comparative IC50 Values of Epothilones and Paclitaxel in Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Epothilone A | T-24 (Bladder Carcinoma) | 50 | [5] |
| Epothilone B | SW620AD-300 | 0.3 | [4] |
| Paclitaxel | SW620AD-300 | 250 | [4] |
| Epothilone B | D341 (Medulloblastoma) | 0.53 | [10] |
| Ixabepilone | Various (Breast, Colon, Lung) | 1.4 - 45 | [11] |
Table 2: Comparative Tubulin Binding and Polymerization Data
| Compound | Parameter | Value | Reference |
| Epothilone A | Ki for [3H]paclitaxel displacement | 2.3 µM | [5] |
| Epothilone B | Ki for [3H]paclitaxel displacement | 3.3 µM | [5] |
| Paclitaxel | Ki for [3H]paclitaxel displacement | 3.6 µM | [5] |
| Epothilone A | Binding Constant (Kb) | 2.93 x 10⁷ M⁻¹ | [2] |
| Epothilone B | Binding Constant (Kb) | 6.08 x 10⁸ M⁻¹ | [2] |
| Epothilone B | Ki | 0.71 µM | [10] |
| Epothilone A | EC50 for tubulin polymerization | 16 µM | [12] |
| Epothilone B | EC50 for tubulin polymerization | 5.7 µM | [12] |
The Epothilone Binding Site on β-Tubulin
High-resolution structural studies, including X-ray crystallography and electron crystallography, have elucidated the binding site of epothilones on β-tubulin.[6][7] this compound, sharing the same core macrolide structure, is expected to bind in a similar manner. The binding pocket is located on the luminal side of the microtubule and is largely hydrophobic.[6]
Key amino acid residues in β-tubulin that interact with epothilones include those in the H7 helix, the M-loop, and the S9-S10 strands.[6] Hydrogen bonds are formed between the epothilone molecule and residues such as Thr274 and Asp224.[6][12] The thiazole side chain of epothilones occupies a region of the binding pocket not utilized by paclitaxel, which may contribute to their activity against taxane-resistant cells.[4]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. Polymerization is monitored by an increase in light scattering (turbidity) at 340 nm.[13]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound (or other test compounds) dissolved in DMSO
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
Half-area 96-well plates
Protocol:
-
Prepare a tubulin solution at a final concentration of 2-3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[13][14]
-
Add the test compound (e.g., this compound) at various concentrations to the tubulin solution. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).
-
Transfer the reaction mixtures to a pre-warmed (37°C) 96-well plate.
-
Immediately place the plate in the spectrophotometer, pre-set to 37°C.
-
Monitor the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[13][15]
-
Plot the absorbance versus time to generate polymerization curves. The rate of polymerization and the final plateau of microtubule mass can be used to quantify the effect of the compound.
Microtubule Binding Assay (Fluorescence Anisotropy)
This assay determines the binding affinity of a compound to microtubules by measuring the displacement of a fluorescently labeled ligand.
Materials:
-
Pre-polymerized, stabilized microtubules
-
Fluorescent taxoid probe (e.g., Flutax-2)
-
Assay buffer
-
This compound (or other test compounds)
-
Fluorometer capable of measuring fluorescence anisotropy
Protocol:
-
Incubate the pre-polymerized microtubules with the fluorescent taxoid probe until equilibrium is reached.
-
Add increasing concentrations of the test compound (this compound) to the microtubule-probe mixture.
-
Incubate to allow for competitive binding to reach equilibrium.
-
Measure the fluorescence anisotropy of the samples. The displacement of the fluorescent probe by the test compound will result in a decrease in anisotropy.
-
Plot the change in anisotropy against the concentration of the test compound to determine the binding affinity (Kb or Ki).[16]
Visualizing Molecular Interactions and Workflows
Signaling Pathway of Epothilone-Induced Apoptosis
Caption: this compound's mechanism leading to apoptosis.
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Logical Relationship of this compound and its Analogs
Caption: Synthetic relationship of this compound.
Conclusion
This compound plays a significant, albeit often intermediary, role in the landscape of microtubule-stabilizing agents. Its mechanism of action mirrors that of other potent epothilones, inducing tubulin polymerization and microtubule stabilization, ultimately leading to mitotic arrest and apoptosis in cancer cells. While quantitative data for this compound itself is less prevalent, its structural similarity to highly active analogues and its utility in semi-synthesis underscore its importance. The experimental protocols and conceptual diagrams provided herein offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of the epothilone class of compounds. Future research focusing on the specific pharmacokinetic and pharmacodynamic properties of this compound may reveal unique therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing the Epothilone Binding Site on β-Tubulin by Photoaffinity Labeling: Identification of β-Tubulin Peptides TARGSQQY and TSRGSQQY as Targets of an Epothilone Photoprobe for Polymerized Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccbb.pitt.edu [ccbb.pitt.edu]
- 8. guptalab.science [guptalab.science]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Epothilone F in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocols and data are based on the well-documented activities of the epothilone class of compounds, particularly Epothilones A, B, and their synthetic derivatives. Specific quantitative data and optimized protocols for Epothilone F are not extensively available in published literature. Therefore, the provided information should serve as a starting point, and empirical optimization for specific cell lines and experimental conditions is highly recommended.
Introduction
Epothilones are a class of 16-membered macrolide compounds, originally isolated from the myxobacterium Sorangium cellulosum.[1][2] They are potent microtubule-stabilizing agents with significant anti-proliferative activity against a broad range of cancer cell lines.[2][3] Like taxanes, epothilones bind to β-tubulin, promoting tubulin polymerization and stabilizing microtubules.[1][4][5] This action disrupts normal microtubule dynamics, leading to the formation of abnormal mitotic spindles, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[2][3]
A key advantage of epothilones is their efficacy in tumor models that have developed resistance to taxanes, including those with β-tubulin mutations or overexpression of the P-glycoprotein (P-gp) efflux pump.[1][2] this compound is an epoxide-containing member of this class. These application notes provide generalized protocols for evaluating the in vitro efficacy of this compound in cancer cell culture models.
Mechanism of Action
The primary mechanism of action for epothilones involves the stabilization of microtubules. This interference with microtubule dynamics is the initiating event that leads to cell death.
-
Binding to β-Tubulin: this compound binds to the β-tubulin subunit of microtubules, at a site similar to that of paclitaxel.[1]
-
Microtubule Stabilization: This binding enhances the polymerization of tubulin dimers and stabilizes existing microtubules, preventing their depolymerization.[2][6]
-
Disruption of Mitosis: The stabilized, non-dynamic microtubules are dysfunctional. They cannot form a proper mitotic spindle, which is essential for chromosome segregation during mitosis.[1]
-
Cell Cycle Arrest: The failure of spindle formation activates the mitotic checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[2][3]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis).[1][2]
Caption: General mechanism of action for this compound.
Quantitative Data Summary
While specific IC₅₀ values for this compound are not widely reported, data from other epothilones can provide an expected potency range. Epothilones typically exhibit cytotoxicity in the low nanomolar range across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) |
| Ixabepilone | Breast Cancer Panel (35 lines) | Breast | 1.4 - 45 |
| Colon Cancer Panel (20 lines) | Colon | 1.4 - 45 | |
| Lung Cancer Panel (23 lines) | Lung | 1.4 - 45 | |
| Fludelone (Flu) | RPMI 8226, CAG, H929 | Multiple Myeloma | 6 - 14.4 |
| MM.1S | Multiple Myeloma | 6 - 14.4 | |
| Epothilone B | CCRF-CEM/VBL100 (MDR) | Leukemia | 2 |
| Epothilone D | CCRF-CEM/VBL100 (MDR) | Leukemia | 17 |
| ZK-EPO | MCF-7 | Breast | < 1 |
| NCI/ADR (MDR) | Breast | < 1 |
Data compiled from multiple sources.[3][7][8] This table illustrates the potent, low-nanomolar activity typical of the epothilone class.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A panel of relevant cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung).
-
Culture Media: RPMI-1640, DMEM, or other appropriate base media.
-
Supplements: Fetal Bovine Serum (FBS, 10%), Penicillin-Streptomycin (1%).
-
Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT or XTT reagent for viability assays
-
Propidium Iodide (PI) and RNase A for cell cycle analysis
-
Annexin V-FITC and PI Apoptosis Detection Kit
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader
-
Flow cytometer
-
Centrifuge
-
Protocol 1: Stock Solution Preparation
Epothilones are typically dissolved in DMSO to create a high-concentration stock solution, which is then serially diluted in culture medium for experiments.
-
Preparation: Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Dissolution: Reconstitute the powder in sterile DMSO to create a 10 mM stock solution. For example, for Epothilone B (MW: 507.68 g/mol ), add 197.0 µL of DMSO to 1 mg of powder. Adjust volume based on the molecular weight of this compound.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[9]
-
Working Solutions: On the day of the experiment, thaw an aliquot and perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability (IC₅₀ Determination) Assay
This protocol determines the concentration of this compound required to inhibit the growth of a cell population by 50%.
Caption: Experimental workflow for IC₅₀ determination.
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a range of this compound concentrations (e.g., from 0.01 nM to 1 µM) by serial dilution. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Remove the old medium from the wells and add 100 µL of the drug-containing medium. Incubate the plate for 48 to 72 hours.
-
Viability Assessment: Add 10 µL of MTT solution (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 2-4 hours. If using MTT, dissolve the resulting formazan crystals with 100 µL of DMSO.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Analysis: Normalize the absorbance values to the vehicle control. Plot cell viability (%) against the log of this compound concentration and use non-linear regression to calculate the IC₅₀ value.
Protocol 3: Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle following treatment.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~60% confluency, treat them with this compound at concentrations around the determined IC₅₀ (e.g., 1x and 5x IC₅₀) for 12, 24, or 48 hours.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. An accumulation of cells in the G2/M peak is expected.
Apoptosis Signaling Pathways
Epothilones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, depending on the cell type.[1] The intrinsic pathway is frequently observed and involves the release of mitochondrial proteins.[8][10]
Caption: Apoptosis signaling pathways induced by epothilones.
Analysis of Apoptosis:
-
Annexin V/PI Staining: This is the standard method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic or late apoptotic cells.
-
Caspase Activity Assays: Fluorometric or colorimetric assays can measure the activity of key executioner caspases (like Caspase-3) and initiator caspases (Caspase-8, Caspase-9) in cell lysates.[8][10]
-
Western Blotting: Analyze the cleavage of PARP or Caspase-3. Also, probe for the release of cytochrome c from the mitochondria into the cytosol by separating cellular fractions.[8]
References
- 1. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epothilone F-Induced Mitotic Arrest in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epothilones are a class of 16-membered macrolide natural products that exhibit potent cytotoxic activity against a wide range of cancer cell lines. Their mechanism of action is similar to that of paclitaxel, involving the stabilization of microtubules, which leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. Epothilone F, a member of this family, functions as a microtubule-stabilizing agent, making it a valuable tool for studying mitotic processes and a potential candidate for anticancer drug development. Unlike taxanes, epothilones have demonstrated efficacy against multidrug-resistant cancer cell lines, particularly those that overexpress P-glycoprotein.
These application notes provide an overview of the use of this compound for inducing mitotic arrest in cultured cells, including its mechanism of action, and detailed protocols for key experimental procedures.
Mechanism of Action
This compound exerts its biological effects by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The dynamic instability of microtubules is crucial for the proper formation and function of the mitotic spindle during cell division. By suppressing microtubule dynamics, this compound disrupts the normal process of mitosis, leading to a prolonged mitotic block. This sustained arrest in the G2/M phase of the cell cycle ultimately triggers the apoptotic cascade, resulting in programmed cell death.
Data Presentation
The following tables summarize the cytotoxic and antimitotic activities of various epothilone analogs in different human cancer cell lines. While specific data for this compound is limited in the current literature, the provided data for other epothilones can serve as a valuable reference for experimental design.
Table 1: IC50 Values of Epothilone Analogs in Various Cancer Cell Lines
| Epothilone Analog | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Epothilone A | Multiple Cell Lines | Various | ~2-35 | |
| Epothilone B | Multiple Cell Lines | Various | ~0.3-3 | |
| Epothilone B | SW620AD-300 | Colorectal Cancer | 0.3 | |
| Epothilone B | MCF-7 | Breast Cancer | 3.5 (IC50 for mitotic arrest) | |
| Epothilone D | CCRF-CEM/VBL100 | Leukemia | 17 | |
| Ixabepilone | Multiple Cell Lines | Various | 1.4 - 34.5 | |
| Fludelone (dEpoB) | RPMI 8226 | Multiple Myeloma | 37 - 68.6 |
Table 2: Effect of Epothilone B on Microtubule Dynamics in MCF7 Cells
| Concentration (nM) | Effect on Mitotic Arrest | Mean Growth Rate Decrease | Mean Shortening Rate Decrease | Dynamicity Decrease | Reference |
| 0.2 | None | Not Significant | Not Significant | Not Significant | |
| 2.0 (IC33) | One-third maximal | 38% | 27% | 47% | |
| 3.5 (IC50) | Half-maximal | - | - | 62% |
Experimental Protocols
The following are detailed protocols for inducing mitotic arrest using this compound and for analyzing its effects on the cell cycle and microtubule polymerization.
Protocol 1: Induction of Mitotic Arrest in Cultured Cells
This protocol describes the general procedure for treating cultured cancer cells with this compound to induce mitotic arrest.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cancer cells (e.g., HeLa, MCF-7, A549)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate cell culture vessels and allow them to adhere and grow to a desired confluency (typically 50-70%).
-
Preparation of Working Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for the specific cell line, starting with a range from sub-nanomolar to low micromolar concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 16-24 hours) to induce mitotic arrest. The optimal incubation time may vary depending on the cell line and the concentration of this compound used.
-
Observation and Harvesting: Observe the cells under a microscope for morphological changes indicative of mitotic arrest (e.g., rounded-up cells). Harvest the cells for downstream analysis, such as cell cycle analysis or protein extraction.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both treated and untreated cells by trypsinization.
-
Washing: Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at 4
Formulation of Epothilone F for In Vivo Preclinical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in oncology and pharmacology.
Introduction:
Epothilones are a class of microtubule-stabilizing agents that have shown significant promise as anti-cancer therapeutics. Their mechanism of action is similar to taxanes, involving the promotion of tubulin polymerization and stabilization of microtubules, which leads to cell cycle arrest at the G2-M transition and subsequent apoptosis. Epothilone F, a synthetic analogue, has demonstrated potent antitumor activity in preclinical models. A critical aspect of in vivo evaluation is the development of a stable and effective formulation for parenteral administration. This document provides detailed protocols for the formulation of this compound for in vivo studies, based on established methodologies for epothilone analogues.
Data Presentation: Formulation Compositions
Several formulations have been successfully utilized for the in vivo delivery of this compound and its closely related analogues. The selection of a particular formulation may depend on the specific experimental requirements, such as desired concentration and vehicle tolerance in the animal model. The following tables summarize quantitative data for common formulations.
Table 1: this compound Solvent-Based Formulations
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Achievable Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Table 2: Formulation for a Desoxythis compound (dEpoF) Analog
| Vehicle Component | Purpose | Reference |
| Cremophor EL | Solubilizing agent | |
| Ethanol | Co-solvent |
Experimental Protocols
The following are detailed protocols for the preparation of this compound formulations for in vivo administration. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol is suitable for achieving a clear solution of this compound for intravenous or intraperitoneal injection.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% sodium chloride), sterile, injectable grade
-
Sterile, pyrogen-free vials and syringes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing. Gentle heating or sonication can be applied if precipitation occurs.
-
-
Vehicle Preparation (for a final 1 mL working solution):
-
In a sterile vial, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the this compound stock solution in DMSO. Mix thoroughly by vortexing until a homogenous solution is formed.
-
Add 50 µL of Tween-80 to the mixture and vortex until fully incorporated.
-
Slowly add 450 µL of saline to the mixture while vortexing to bring the final volume to 1 mL.
-
-
Final Formulation:
-
The final formulation will consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Visually inspect the solution for any precipitation or phase separation. If necessary, gentle warming or brief sonication can be used to ensure a clear solution.
-
It is recommended to prepare the working solution fresh on the day of use.
-
Protocol 2: In Vivo Administration in a Xenograft Mouse Model
This protocol describes the administration of an epothilone analog in a nude mouse model bearing human tumor xenografts, based on studies with desoxythis compound (dEpoF).
Animal Model:
-
Nude mice
-
Tumor cell line: e.g., Human chronic myelocytic leukemia (K562) or human T-cell lymphoblastic leukemia (CCRF-CEM)
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells (e.g., 1 x 10^7 cells in 0.2 mL) into the flank of each mouse.
-
Allow the tumors to establish and reach a predetermined size (e.g., approximately 400 mm³).
-
-
Dosing and Administration:
-
Prepare the this compound formulation as described in Protocol 1.
-
A reported effective dose for a dEpoF analog is 30 mg/kg.
-
Administer the formulation via a 6-hour intravenous infusion.
-
A typical treatment schedule could be administration on days 16, 18, 20, 22, 26, and 28 post-tumor implantation.
-
-
Monitoring:
-
Monitor tumor size and body weight of the mice regularly throughout the study.
-
Observe for any signs of toxicity.
-
Mandatory Visualizations
This compound Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
Epothilone F: A Powerful Tool for Investigating Microtubule Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Epothilones are a class of 16-membered macrolides, originally identified as metabolites of the myxobacterium Sorangium cellulosum, that have garnered significant interest as potent microtubule-stabilizing agents.[1][2] Among them, Epothilone F and its analogues serve as invaluable research tools for dissecting the intricate processes governed by microtubule dynamics. This document provides detailed application notes and experimental protocols for utilizing this compound to study microtubule function in various biological contexts.
Epothilones exert their biological effects by binding to the β-tubulin subunit of microtubules, sharing a binding site that overlaps with that of paclitaxel.[3][4][5] This interaction promotes the polymerization of tubulin into microtubules and stabilizes the resulting polymers, effectively suppressing their dynamic instability.[4][6] This hyperstabilization leads to the formation of non-functional microtubule bundles, disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[6][7][8] A key advantage of epothilones over taxanes is their retained activity against multidrug-resistant cancer cell lines, particularly those overexpressing P-glycoprotein.[3][6]
Data Presentation
The following tables summarize key quantitative data related to the activity of epothilones, providing a basis for experimental design and comparison.
Table 1: Cytotoxicity of Epothilones in Various Human Cancer Cell Lines (IC50 values)
| Cell Line | Epothilone B (nM) | Paclitaxel (nM) | Reference |
| SW620AD-300 (P-glycoprotein overexpressing) | 0.3 | 250 | [9] |
| MDA-MB-435 | 2 | - | [10] |
| HepG-2 (Liver) | 6.32 µM | - | [11][12] |
| HCT-116 (Colon) | 7.34 µM | - | [11][12] |
| PC3 (Prostate) | 7.6 µM | - | [11][12] |
| MCF-7 (Breast) | 11.91 µM | - | [11] |
Table 2: In Vitro Activity of Epothilones
| Parameter | Epothilone A | Epothilone B | Paclitaxel | Reference |
| Tubulin Polymerization | Potent inducer, similar to paclitaxel | More potent inducer than Epothilone A and paclitaxel | Potent inducer | [9] |
| [3H]paclitaxel Binding Inhibition | Competitive inhibitor | Competitive inhibitor | - | [3][4] |
| Binding Constant (to tubulin) | 2.93 x 10⁷ M⁻¹ | 6.08 x 10⁸ M⁻¹ | - | [13] |
| Ki (for tubulin binding) | 1.4 µM | 0.7 µM | - | [13] |
Experimental Protocols
Herein are detailed protocols for key experiments to study microtubule dynamics using this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin. A fluorescence-based kit is a common method for this purpose.[14]
Materials:
-
Purified tubulin (e.g., porcine brain tubulin)
-
Fluorescence-based tubulin polymerization assay kit (e.g., Cytoskeleton, Inc., Cat. # BK011P)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Paclitaxel (as a positive control)
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in general tubulin buffer.
-
On ice, add the following to a 96-well plate:
-
General tubulin buffer
-
Tubulin protein
-
This compound at various concentrations (or vehicle control)
-
Fluorescent reporter from the kit
-
-
Initiate the polymerization by adding GTP to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves. Increased fluorescence indicates microtubule polymerization.
Immunofluorescence Microscopy of Cellular Microtubules
This protocol allows for the visualization of microtubule architecture in cells treated with this compound.
Materials:
-
Cultured cells (e.g., HeLa, MDA-MB-435)
-
This compound
-
Methanol (ice-cold) or 4% formaldehyde in PBS
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or vehicle control) for the desired duration (e.g., 6-24 hours).[10]
-
Wash the cells with PBS.
-
Fixation:
-
Wash the cells three times with PBS.
-
Permeabilization (if formaldehyde-fixed): Incubate with 0.3% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block with blocking buffer for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) overnight at 4°C.[16]
-
Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.[16]
-
Wash the cells three times with PBS.
-
Counterstaining: Incubate with a nuclear counterstain for 5-10 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope. Look for changes such as microtubule bundling and altered spindle formation in mitotic cells.[17]
Cell Viability/Cytotoxicity Assay
This assay determines the concentration of this compound that inhibits cell growth (e.g., IC50). Assays like MTT, XTT, or those measuring ATP content are commonly used.[18][19]
Materials:
-
Cultured cells
-
This compound
-
Cell culture medium
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound (and a vehicle control).
-
Incubate the plate for a specified period (e.g., 48-72 hours).[19]
-
For MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
For XTT Assay:
-
Add the XTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in microtubule research.
Caption: Mechanism of action of this compound on microtubule dynamics.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Epothilones: a novel class of non-taxane microtubule-stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action. | Semantic Scholar [semanticscholar.org]
- 5. guptalab.science [guptalab.science]
- 6. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action of the epothilone [chm.bris.ac.uk]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Differential responses of mitotic spindle pole formation to microtubule-stabilizing agents epothilones A and B at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blj.journals.ekb.eg [blj.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 17. Photoswitchable Epothilone‐Based Microtubule Stabilisers Allow GFP‐Imaging‐Compatible, Optical Control over the Microtubule Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Epothilone B from Aspergillus fumigatus with a strong antiproliferative and anti-tubulin polymerizing activities; apoptosis, and cell cycle analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Epothilone F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Epothilone F in various matrices. The protocols are designed to be adaptable for research, quality control, and pharmacokinetic studies.
Introduction
This compound is a polyketide natural product, first identified as a metabolite of the myxobacterium Sorangium cellulosum. It is the 21-hydroxy derivative of Epothilone B, a well-known microtubule-stabilizing agent with potent cytotoxic activity against a broad range of cancer cell lines. The mechanism of action of epothilones involves their binding to β-tubulin, which leads to the stabilization of microtubules, causing cell cycle arrest at the G2-M phase and subsequent apoptosis. Due to its therapeutic potential, accurate and precise quantification of this compound is crucial for drug development, metabolic studies, and quality control.
This document outlines two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of this compound
The primary mechanism of action for epothilones is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division. This interference with microtubule dynamics leads to cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound in a cancer cell.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic mobile phase of methanol and water (70:30, v/v) can be used. For improved peak shape and resolution, a gradient elution may be employed, starting with a lower organic phase concentration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 249 nm.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (Bulk Drug): Prepare a sample solution of the bulk drug in methanol at a concentration of approximately 50 µg/mL.
-
Sample Preparation (Formulation): For formulated products, an extraction step may be necessary. For example, a solid dosage form can be crushed, and the active ingredient extracted with a suitable solvent like methanol, followed by filtration.
3. Method Validation Parameters:
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and specificity.
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma and tissue homogenates, making it suitable for pharmacokinetic studies.
Experimental Workflow
Delivery Systems for Epothilone F in Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current landscape and future directions for the development of effective delivery systems for Epothilone F, a potent microtubule-stabilizing agent with significant potential in cancer therapy. Due to the limited availability of specific data on this compound delivery systems, this document leverages established protocols and quantitative data from closely related epothilone analogues, such as Epothilone B and D, to provide actionable guidance for researchers.
Introduction to this compound and the Need for Advanced Delivery Systems
Epothilones are a class of 16-membered macrolide compounds that exhibit potent anticancer activity by a mechanism similar to taxanes, involving the stabilization of microtubules, leading to G2/M cell cycle arrest and subsequent apoptosis.[1][2] this compound, a hydroxylated derivative of Epothilone B, is a promising candidate for cancer treatment. However, like other chemotherapeutic agents, the systemic administration of epothilones can lead to significant side effects.[3] Advanced drug delivery systems are crucial for enhancing the therapeutic index of this compound by improving its solubility, stability, and tumor-targeting capabilities, while minimizing off-target toxicity.[2] This document outlines protocols for the formulation and evaluation of polymeric nanoparticle, liposomal, and polymeric micelle delivery systems for this compound.
Signaling Pathway of Epothilone-Induced Apoptosis
Epothilones exert their cytotoxic effects by binding to β-tubulin, which stabilizes microtubules.[1][4] This interference with microtubule dynamics disrupts the normal formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase.[2][5] Prolonged mitotic arrest ultimately triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3, culminating in programmed cell death.[6][7] Some studies also suggest the involvement of the extrinsic pathway through the upregulation of death receptors like DR4 and DR5.[2]
Data Presentation: Quantitative Comparison of Epothilone Delivery Systems
The following tables summarize key quantitative data for various epothilone delivery systems based on studies of close analogues. These values can serve as a benchmark for the development and optimization of this compound formulations.
Table 1: Physicochemical Properties of Epothilone-Loaded Nanoparticles
| Delivery System | Epothilone Analogue | Polymer/Lipid Composition | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Polymeric Micelles | Epothilone D | mPEG-b-p(amino acid) | ~75 | N/A | >5 | >90 | [8] |
| Polymeric Micelles | Epothilone B | PEG-b-PLA | ~30 | N/A | ~5-10 | N/A | [9] |
| Liposomes | Epothilone B | DPPC:Cholesterol | ~208 | <0.2 | N/A | N/A | [10] |
N/A: Not Available in the cited source.
Table 2: In Vitro Drug Release and In Vivo Efficacy of Epothilone Delivery Systems
| Delivery System | Epothilone Analogue | Cancer Model | In Vitro Release (t1/2) | In Vivo Efficacy | Reference |
| Polymeric Micelles | Epothilone D | N/A | pH-dependent | 6-fold increased plasma exposure vs. free drug | [8] |
| Polymeric Micelles | Epothilone B | A549 Xenograft | 5.98 hours | Tumor regression at 2.0 mg/kg (in combination) | [9] |
| Synthetic Analogue | Fludelone (Flu) | RPMI 8226 Xenograft | N/A | Complete tumor disappearance at 20 mg/kg | [11][12] |
N/A: Not Available in the cited source.
Experimental Protocols
The following are detailed protocols adapted for the preparation and characterization of this compound delivery systems.
Preparation of this compound-Loaded Polymeric Nanoparticles (Emulsion-Solvent Evaporation Method)
This protocol describes the formulation of this compound-loaded nanoparticles using an oil-in-water emulsion solvent evaporation technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM.
-
Aqueous Phase Preparation: Dissolve PVA in deionized water to create a surfactant solution.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a probe sonicator on an ice bath.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature overnight to allow for the complete evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water and lyophilize for long-term storage.
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol details the preparation of liposomal formulations of this compound.
Materials:
-
This compound
-
Phospholipids (e.g., DPPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
Characterization of this compound Delivery Systems
4.3.1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Protocol: Disperse the nanoparticle/liposome formulation in deionized water and measure the particle size distribution and zeta potential using a DLS instrument.
4.3.2. Drug Loading and Encapsulation Efficiency:
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Protocol:
-
Lyse a known amount of the formulation with a suitable solvent (e.g., acetonitrile) to release the encapsulated drug.
-
Centrifuge to pellet the polymer/lipid debris.
-
Analyze the supernatant using a validated HPLC method to quantify the amount of this compound.
-
Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.
-
Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.
-
In Vitro Drug Release Study
This protocol describes how to assess the release kinetics of this compound from the delivery system.
Materials:
-
This compound-loaded formulation
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (with appropriate molecular weight cut-off)
Protocol:
-
Disperse a known amount of the formulation in PBS.
-
Place the dispersion in a dialysis bag and seal it.
-
Immerse the dialysis bag in a larger volume of PBS at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots from the external buffer and replace with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released as a function of time.
In Vivo Antitumor Efficacy Study (Xenograft Model)
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound formulations in a tumor xenograft model.
Materials:
-
Female athymic nude mice
-
This compound formulation and free drug solution
-
Vehicle control (e.g., saline)
Protocol:
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Animal Grouping: Randomly divide the mice into treatment groups (e.g., vehicle control, free this compound, this compound formulation).
-
Treatment Administration: Administer the treatments intravenously at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting). Plot tumor growth curves for each group.
Conclusion
The development of advanced delivery systems for this compound holds immense promise for improving its therapeutic potential in cancer treatment. The protocols and data presented in these application notes, though largely adapted from studies on related epothilones, provide a solid foundation for researchers to design, formulate, and evaluate novel this compound delivery systems. Further research focusing specifically on this compound formulations is warranted to fully realize its clinical utility.
References
- 1. scilit.com [scilit.com]
- 2. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis, discovery, and development of a highly promising class of microtubule stabilization agents: Curative effects of desoxyepothilones B and F against human tumor xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative profiling of the novel epothilone, sagopilone, in xenografts derived from primary non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epothilone B-based 3-in-1 polymeric micelle for anticancer drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revealing Population Heterogeneity in Vesicle-Based Nanomedicines Using Automated, Single Particle Raman Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Investigation of antitumor effects of synthetic epothilone analogs in human myeloma models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Epothilone F Cytotoxicity with MTT Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epothilones are a class of microtubule-stabilizing agents that have shown potent cytotoxic activity against a wide range of cancer cell lines, including those resistant to taxanes.[1][2] Epothilone F, a natural analog, exerts its anticancer effects by promoting tubulin polymerization and stabilizing microtubules.[1][3] This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][4] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for determining cell viability.[5][6]
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[5][7] This reduction is carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of living cells.[6][7] By measuring the absorbance of the solubilized formazan, the cytotoxic effect of compounds like this compound can be quantified.[5]
Mechanism of Action of this compound
This compound shares a similar mechanism of action with other epothilones and taxanes, targeting the β-tubulin subunit of microtubules.[3][4] However, epothilones are effective in cancer cells that have developed resistance to taxanes, often due to mutations in β-tubulin or overexpression of P-glycoprotein.[1]
The binding of this compound to β-tubulin enhances the polymerization of tubulin dimers into microtubules and stabilizes the existing microtubules by inhibiting their depolymerization.[3][4] This leads to the formation of dysfunctional and aberrant microtubule bundles during the M phase of the cell cycle.[3] The cell is consequently arrested at the metaphase/anaphase transition, which ultimately activates the apoptotic cascade, leading to cell death.[1][3]
Caption: this compound mechanism of action leading to apoptosis.
Experimental Protocols
Materials and Reagents
-
This compound (ensure high purity)
-
Selected cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Cell Culture and Seeding
-
Culture the selected cancer cell line in a T-75 flask with complete medium in a humidified incubator at 37°C with 5% CO₂.
-
Once the cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[8]
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.[8]
This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from picomolar to micromolar) to determine the IC₅₀ value accurately.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for a specified period, typically 24, 48, or 72 hours, depending on the cell line and experimental design.[8]
MTT Assay Protocol
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6]
-
Incubate the plate for an additional 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂.[6][7] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][9]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[7][9]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6][7]
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Data Presentation and Analysis
The absorbance values obtained are directly proportional to the number of viable cells. The percentage of cell viability can be calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The results should be presented in a clear and structured table, summarizing the effects of different concentrations of this compound on cell viability.
| This compound Concentration | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Control (0 nM) | Value | Value | 100% |
| Concentration 1 | Value | Value | Value |
| Concentration 2 | Value | Value | Value |
| Concentration 3 | Value | Value | Value |
| Concentration 4 | Value | Value | Value |
| Concentration 5 | Value | Value | Value |
From the dose-response curve of % Cell Viability versus this compound concentration, the IC₅₀ (the concentration of the drug that inhibits 50% of cell growth) can be determined using appropriate software (e.g., GraphPad Prism). Epothilones typically exhibit IC₅₀ values in the low nanomolar to sub-nanomolar range in sensitive cancer cell lines.[10]
Conclusion
The MTT assay is a reliable and straightforward method for evaluating the cytotoxic effects of this compound on cancer cell lines. This protocol provides a detailed framework for conducting the experiment, from cell culture to data analysis. Accurate determination of the cytotoxic potential of this compound is a critical step in the preclinical development of this promising class of anticancer agents. Researchers should be aware that various factors, such as cell seeding density, can influence the IC₅₀ values obtained from MTT assays.[11]
References
- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epothilones: from discovery to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Epothilone F
Welcome to the technical support center for Epothilone F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of this compound for experimental use. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the inherent aqueous solubility of this compound?
Epothilones generally exhibit better water solubility compared to other microtubule-stabilizing agents like paclitaxel.[1][2][3][4] The presence of a 21-hydroxyl group in this compound is thought to contribute to enhanced aqueous solubility.[5] However, like many complex natural products, its solubility in purely aqueous solutions can still be a limiting factor in various experimental and therapeutic contexts.
Q2: What are the common reasons for poor solubility of this compound in my experiments?
Poor solubility of this compound can arise from several factors:
-
Incorrect solvent selection: Using a solvent system in which this compound is not readily soluble.
-
Precipitation upon dilution: A common issue where the compound precipitates out of a stock solution when diluted into an aqueous buffer.
-
Aggregation: At higher concentrations, molecules of this compound may aggregate, reducing the effective amount of dissolved compound.
-
Low-quality compound: Impurities in the this compound sample can affect its solubility characteristics.
Q3: What are the recommended methods to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound.[6][7][8][9][10] These can be broadly categorized as physical and chemical modifications.[6] Recommended approaches include:
-
Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent and water.[10]
-
Inclusion Complexation: Using cyclodextrins to encapsulate the hydrophobic this compound molecule.[11][12]
-
Prodrug Formation: Synthesizing a more soluble derivative that converts to the active this compound in vivo.[13][14]
-
Nanoparticle Formulations: Encapsulating this compound within lipid-based or polymeric nanoparticles.[15][16]
-
Solid Dispersions: Dispersing this compound in a solid polymer matrix.[17][18]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed after diluting DMSO stock solution in aqueous buffer. | The concentration of DMSO in the final solution is not sufficient to maintain solubility. The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | - Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).- Use a formulation with solubilizing agents like PEG300 and Tween-80.[19]- Consider using a cyclodextrin-based formulation. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable concentrations of active compound. Aggregation of the compound. | - Prepare fresh dilutions for each experiment.- Use sonication to aid dissolution.[19]- Filter the final solution to remove any undissolved particles or aggregates.- Switch to a more robust formulation, such as a cyclodextrin inclusion complex. |
| Difficulty dissolving solid this compound. | Inappropriate solvent or insufficient agitation. | - Use a suitable organic solvent like DMSO to prepare a stock solution.[19][20]- Utilize ultrasonic agitation to facilitate dissolution.[20] |
Quantitative Data on Solubility Enhancement
The following table summarizes formulation strategies that have been shown to improve the solubility of this compound and related compounds.
| Method | Components | Achieved Solubility | Reference |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.77 mM) | [19] |
| Inclusion Complex | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.77 mM) | [19] |
| Oil-based Formulation | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.77 mM) | [19] |
| DMSO Stock | DMSO | 100 mg/mL (190.96 mM) | [19] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-solvent System
This protocol is suitable for in vivo studies and some in vitro applications where the components are tolerated.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), newly opened
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Use ultrasonic agitation if necessary to ensure complete dissolution.
-
In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well. The final concentration of this compound will be 2.5 mg/mL.
Protocol 2: Preparation of this compound with Sulfobutylether-β-cyclodextrin (SBE-β-CD)
This method is advantageous for reducing the amount of organic solvent in the final formulation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), newly opened
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained. The final concentration of this compound will be 2.5 mg/mL.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for enhancing this compound solubility.
Signaling Pathway of Epothilone Action
Epothilones, including this compound, exert their cytotoxic effects by stabilizing microtubules. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[1][21][22][23] While the direct downstream signaling from microtubule stabilization is complex, some studies on epothilone analogs suggest the involvement of pathways like the ROS/JNK signaling pathway.[21]
Caption: this compound mechanism of action pathway.
References
- 1. Epothilones: from discovery to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blj.journals.ekb.eg [blj.journals.ekb.eg]
- 3. mdpi.com [mdpi.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 9. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chimia.ch [chimia.ch]
- 14. researchgate.net [researchgate.net]
- 15. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. ashland.com [ashland.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. glpbio.com [glpbio.com]
- 21. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
common artifacts in Epothilone F experiments
Welcome to the technical support center for Epothilone F experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and potential artifacts encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a microtubule-stabilizing agent.[1][2] Like other epothilones, it binds to β-tubulin, promoting the polymerization of tubulin into stable microtubules and inhibiting their depolymerization.[1][3][4] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis (programmed cell death).[1][2]
Q2: How should I dissolve and store this compound to prevent artifacts related to poor solubility and instability?
Proper handling of this compound is critical to ensure experimental reproducibility.
-
Dissolution: this compound has poor water solubility. It is recommended to first prepare a stock solution in a non-aqueous solvent like dimethyl sulfoxide (DMSO). For in vivo experiments, further dilution in aqueous buffers containing co-solvents such as PEG300, Tween-80, or corn oil may be necessary. If precipitation is observed, gentle warming and sonication can aid in dissolution.
-
Stability: Natural epothilones are susceptible to degradation via hydrolysis of their lactone ring, which can reduce their biological activity. It is advisable to prepare fresh working solutions from the stock for each experiment and avoid repeated freeze-thaw cycles.
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize degradation.
Q3: I am observing unexpected or inconsistent results in my cell viability assays with this compound. What could be the cause?
Several factors can contribute to variability in cell viability assays.
-
Compound Precipitation: Due to its low aqueous solubility, this compound may precipitate in the cell culture medium, leading to inconsistent concentrations across different wells. Visually inspect your plates for any signs of precipitation.
-
Inappropriate Cell Seeding Density: Using too few or too many cells can lead to unreliable results. Ensure you are working within the linear range of your chosen assay.
-
Assay-Specific Artifacts: Some colorimetric assays, like MTT, can be affected by compounds that interfere with cellular metabolism or the chemical reactions of the assay itself. Consider using an alternative endpoint assay, such as a luminescence-based ATP assay, which is less prone to such interference.[5]
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is consistent across all wells and below the tolerance level of your cell line (typically <0.5%).
Troubleshooting Guides
Inconsistent Anti-proliferative Effects
Problem: High variability in IC50 values for this compound across experiments.
| Potential Cause | Troubleshooting Steps |
| This compound Precipitation | Prepare a fresh dilution series from a concentrated stock for each experiment. Visually inspect for precipitates under a microscope. Consider using a pre-warmed medium for dilutions. |
| Cell Seeding Inconsistency | Ensure a homogenous single-cell suspension before seeding. Calibrate your pipettes and use a consistent pipetting technique. |
| Metabolic State of Cells | Use cells from a consistent passage number and ensure they are in the exponential growth phase at the time of treatment. |
| Assay Interference | Run a control plate with this compound in cell-free media to check for direct interference with the assay reagents. |
Off-Target Effects and Data Interpretation
Problem: Observing cellular effects that are inconsistent with microtubule stabilization, such as changes in cell adhesion or migration at sub-nanomolar concentrations.
Epothilones have been shown to have off-target effects on signaling pathways, most notably the Rac1 GTPase pathway, which is a key regulator of the actin cytoskeleton and cell motility.[6][7]
| Potential Cause | Troubleshooting Steps |
| Rac1 Pathway Modulation | Be aware that this compound may affect cell adhesion and migration independently of its effects on microtubules.[6] |
| Concentration-Dependent Effects | Use the lowest effective concentration of this compound to minimize off-target effects. Perform dose-response experiments for both microtubule-related and potential off-target phenotypes. |
| Inappropriate Controls | Use a structurally related but inactive epothilone analog as a negative control to distinguish specific from non-specific effects. |
Artifacts in Immunofluorescence Imaging
Problem: Difficulty in interpreting microtubule morphology after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Over-bundling of Microtubules | At high concentrations, this compound can cause extensive microtubule bundling, which may obscure the visualization of individual filaments. Use a lower concentration or a shorter incubation time. |
| Altered Cellular Morphology | The profound effects of this compound on the cytoskeleton can lead to changes in cell shape and adherence, which may complicate imaging. Co-stain with a marker for the actin cytoskeleton (e.g., phalloidin) to better understand the overall cellular architecture. |
| Antibody Accessibility | Dense microtubule bundles may limit the accessibility of antibodies to their epitopes. Consider using a different fixation/permeabilization protocol to improve antibody penetration. |
Experimental Protocols & Data
Table 1: Quantitative Data on Epothilone Activity
| Parameter | Value | Cell Line(s) | Reference |
| IC50 for Cell Proliferation | 6 - 14.4 nM | Multiple Myeloma Cell Lines | [8] |
| IC50 for Cell Proliferation | 37 - 68.6 nM (dEpoB) | Multiple Myeloma Cell Lines | [8] |
| Mean Microtubule Length (Control) | 2.39 µm | Neuronal Cell Line | [9] |
| Mean Microtubule Length (EpoD treated) | 1.98 µm | Neuronal Cell Line | [9] |
Protocol: Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and experimental conditions.[5][10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: A logical workflow for troubleshooting inconsistent cell viability results.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of the epothilones : a novel class of antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Multiple Effects of a Novel Epothilone Analog on Cellular Processes and Signaling Pathways Regulated by Rac1 GTPase in the Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple Effects of a Novel Epothilone Analog on Cellular Processes and Signaling Pathways Regulated by Rac1 GTPase in the Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blj.journals.ekb.eg [blj.journals.ekb.eg]
- 9. Super-resolution imaging and quantitative analysis of microtubule arrays in model neurons show that epothilone D increases the density but decreases the length and straightness of microtubules in axon-like processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Epothilone F Concentration for Cell Lines
Disclaimer: Publicly available research and cytotoxicity data for Epothilone F are limited. This guide provides comprehensive information and starting protocols based on the well-documented activities of closely related compounds, primarily Epothilone B and its analogues. Researchers should use this information as a starting point and perform careful dose-response experiments to determine the optimal concentration of this compound for their specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: Epothilones, including this compound, are microtubule-stabilizing agents.[1][2] They bind to the β-tubulin subunit of microtubules, promoting tubulin polymerization and preventing depolymerization.[3][4] This hyperstabilization of microtubules disrupts their dynamic nature, which is essential for forming the mitotic spindle during cell division.[1] Consequently, the cell cycle is arrested in the G2/M phase, ultimately leading to programmed cell death, or apoptosis.[1][5]
Q2: I can't find specific IC50 values for this compound. What concentration should I start with?
A2: Due to the lack of specific data for this compound, it is recommended to start with a broad concentration range based on the activity of other epothilones, such as Epothilone B and D. A typical starting range for a dose-response experiment would be from 0.1 nM to 100 nM.[6][7] Based on the data for related compounds (see Table 1), the IC50 is likely to fall within the low nanomolar range for sensitive cell lines.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time can vary depending on the cell line and the assay being performed. For initial cytotoxicity assays (e.g., MTT, XTT), a 72-hour incubation is a common starting point to allow for effects on cell proliferation to become apparent.[8] For mechanism-of-action studies, such as analyzing cell cycle arrest or apoptosis, shorter incubation times (e.g., 24 to 48 hours) are often sufficient to observe significant effects.[1] Apoptosis induction is typically observed after 48 hours of drug exposure.[1]
Q4: What solvent should I use to dissolve and dilute this compound?
A4: Epothilones are typically dissolved in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution is then further diluted in cell culture medium to the final desired concentrations for treating the cells. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%. A vehicle control (medium with the same final DMSO concentration) should always be included in your experiments.
Troubleshooting Guide
Q1: I am not observing any significant cytotoxicity even at high concentrations. What could be the problem?
A1: Several factors could contribute to a lack of cytotoxic effect:
-
Drug Inactivity: Ensure the compound has been stored correctly to prevent degradation. This compound solutions should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term use (up to 1 month), protected from light.
-
Cell Line Resistance: The cell line you are using may exhibit intrinsic or acquired resistance. A common mechanism of resistance to microtubule-targeting agents is the overexpression of drug efflux pumps like P-glycoprotein (P-gp).[1] Although epothilones are known to be less susceptible to P-gp than taxanes, high levels of expression can still confer resistance.[1][2] Another resistance mechanism involves mutations in the β-tubulin gene, which can prevent the drug from binding effectively.[6]
-
Experimental Duration: The incubation time may be too short. For slower-growing cell lines, a longer exposure time (e.g., 96 hours) may be necessary to observe a significant reduction in viability.
-
Suboptimal Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound.
Q2: The results from my cell viability assay are highly variable between replicates. How can I improve consistency?
A2: High variability can be caused by several factors:
-
Inconsistent Cell Seeding: Ensure a uniform, single-cell suspension is achieved before plating and that cell density is consistent across all wells. Edge effects in multi-well plates can also contribute to variability; consider not using the outermost wells for data collection.
-
Pipetting Errors: Use calibrated pipettes and proper technique, especially when performing serial dilutions to create the concentration gradient.
-
Incomplete Solubilization (MTT Assay): In MTT assays, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of variability.
-
Compound Precipitation: At higher concentrations, the compound may precipitate out of the culture medium. Visually inspect the wells under a microscope for any signs of precipitation.
Q3: My cells show unusual morphology after treatment, but the viability assay shows little effect. What does this mean?
A3: This is a common observation with microtubule-stabilizing agents. The drug is likely arresting the cells in the G2/M phase of the cell cycle.[5] This mitotic arrest prevents cells from dividing, but they may remain metabolically active and viable for some time before undergoing apoptosis. Therefore, a viability assay that measures metabolic activity (like MTT) may not show a strong effect at earlier time points. You can confirm this by performing a cell cycle analysis, which should show a significant increase in the G2/M population.
Data Presentation
Table 1: Comparative IC50 Values of Epothilone Analogs in Various Human Cancer Cell Lines
Note: This table presents data for Epothilone B, Epothilone D, and the synthetic analog Ixabepilone as a reference for optimizing this compound concentrations. All values are approximate and can vary based on experimental conditions.
| Cell Line | Cancer Type | Epothilone B (IC50, nM) | Epothilone D (IC50, nM) | Ixabepilone (IC50, nM) |
| MCF-7 | Breast | ~1.5 | - | ~7.7 |
| MDA-MB-231 | Breast | - | - | ~2.9 |
| HCT116 | Colon | ~0.8 | - | ~2.9 |
| SW620AD-300 | Colon (P-gp+) | ~0.3 | - | - |
| A549 | Lung | - | - | ~2.9 |
| OVCAR-8 | Ovarian | - | - | ~2.7 |
| A2780Tax | Ovarian (Taxane-Resistant) | - | - | Potent Activity Reported |
| PC-3 | Prostate | ~0.075 (75 pM) | - | - |
| DU145 | Prostate | ~0.05 (50 pM) | - | - |
| RPMI 8226 | Multiple Myeloma | ~37-68 | - | - |
Data compiled from multiple sources.[6][7][8][9]
Experimental Protocols & Workflows
General Experimental Workflow
The diagram below outlines a typical workflow for optimizing and evaluating the effects of this compound.
Protocol 1: Cell Viability Determination (MTT Assay)
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other solubilization buffer
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer (provided with kit)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) and a vehicle control for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Ice-cold 70% ethanol
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound and a vehicle control as described for the apoptosis assay (e.g., for 24 hours).
-
Cell Harvesting: Harvest all cells (adherent and floating) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The PI fluorescence intensity will correspond to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases. Expect an accumulation of cells in the G2/M peak after treatment with this compound.
Signaling Pathway Diagram
The diagram below illustrates the molecular mechanism of action for epothilones.
References
- 1. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Activity of Epothilone D | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Epothilones: from discovery to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
minimizing off-target effects of Epothilone F
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epothilone F. The information is designed to help minimize off-target effects and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a microtubule-stabilizing agent. Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is a critical process during cell division. The stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells. While similar to taxanes, epothilones have a distinct binding mode and can be effective in taxane-resistant cell lines.
Q2: What are the known off-target effects or side effects associated with epothilones?
In a clinical context, several side effects have been reported for various epothilone analogs, which can be considered off-target effects. These include:
-
Neutropenia
-
Peripheral neuropathy
-
Fatigue
-
Mucositis
-
Diarrhea
At the cellular level, it is crucial to determine if this compound interacts with other proteins or signaling pathways beyond its intended target of β-tubulin. For example, some studies on novel epothilone analogs have investigated their effects on the actin cytoskeleton and related signaling pathways, such as those regulated by Rac1 GTPase.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are several strategies:
-
Dose-Response and Concentration Optimization: It is critical to perform a dose-response curve to determine the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., microtubule stabilization, cell cycle arrest) with minimal off-target effects.
-
Use of Appropriate Controls: Always include negative and positive controls in your experiments. A vehicle control (e.g., DMSO) is essential to ensure that the observed effects are due to this compound and not the solvent.
-
Structure-Activity Relationship (SAR) Knowledge: Understanding the SAR of epothilones can help in selecting analogs with potentially fewer off-target effects. Modifications to the epothilone structure can influence its binding affinity and specificity.
-
Targeted Delivery Systems: For in vivo studies, encapsulating this compound in drug delivery vehicles like nanoparticles or liposomes can help in targeting the compound to specific tissues or cells, thereby reducing systemic off-target effects.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity in non-cancerous cell lines.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration too high | Perform a dose-response experiment with a wide range of this compound concentrations on both your target cancer cell line and a non-cancerous control cell line. | Determine the therapeutic window where cytotoxicity is maximized in cancer cells and minimized in non-cancerous cells. |
| Off-target effects | Investigate potential off-target pathways. For example, assess the activity of key signaling proteins unrelated to microtubule dynamics via Western blot. | Identify if this compound is inadvertently affecting other critical cellular pathways, leading to general toxicity. |
| Solvent toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level for your cell lines. | Rule out the possibility that the observed cytotoxicity is due to the solvent rather than this compound. |
Issue 2: Inconsistent results in cell viability or apoptosis assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Drug stability | This compound should be stored correctly, protected from light, and at the recommended temperature (-20°C for short-term, -80°C for long-term). Prepare fresh dilutions from a stock solution for each experiment. | Consistent and reproducible results in your assays. |
| Cell line variability | Ensure consistent cell passage number and confluency at the time of treatment. Different β-tubulin isotype expression can influence sensitivity. | Reduced variability between experimental replicates. |
| Assay timing | Optimize the incubation time with this compound. The induction of apoptosis can be time-dependent. | Determine the optimal time point to observe the desired effect. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in a complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessing Microtubule Stabilization by Immunofluorescence
-
Cell Culture and Treatment: Grow cells on glass coverslips. Treat the cells with this compound at the desired concentration and for the appropriate time. Include a vehicle control.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Stain the nuclei with DAPI. Mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. Look for evidence of microtubule bundling and stabilization in the this compound-treated cells compared to the control.
Visualizations
Technical Support Center: Large-Scale Synthesis of Epothilone F
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Epothilone F.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common semi-synthetic route involving the enzymatic hydroxylation of Epothilone B.
Question: We are experiencing low yields of this compound during the enzymatic hydroxylation of Epothilone B. What are the potential causes and solutions?
Answer:
Low yields in the bioconversion of Epothilone B to this compound are a common challenge. The primary causes are often related to suboptimal enzyme activity and degradation of the starting material or product.
Potential Causes:
-
Low Catalytic Efficiency of the Enzyme: The wild-type Epothilone-B hydroxylase (EBH) may have inherently low catalytic efficiency for the desired hydroxylation at the C-21 position of the thiazole ring.
-
Competing Side Reactions: A significant competing reaction is the hydrolysis of the macrolide lactone ring, which leads to the formation of an inactive, ring-opened product[1]. This degradation is also associated with the enzyme's activity[1].
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, aeration, and substrate concentration can significantly impact enzyme performance and stability.
-
Poor Substrate Bioavailability: Epothilone B has poor water solubility, which can limit its availability to the enzyme in an aqueous fermentation or bioconversion medium.
Troubleshooting Strategies:
-
Enzyme Engineering: The most effective reported solution is to use a mutated, high-efficiency Epothilone-B hydroxylase (EBH) enzyme. A mutagenesis program has been shown to increase the yield of this compound from 21% to over 80%[2].
-
Control of Reaction pH and Temperature: Maintain optimal pH and temperature for the specific EBH enzyme being used. This may require careful buffering of the reaction medium.
-
Substrate Feeding Strategy: Instead of adding Epothilone B as a single bolus, a fed-batch approach can maintain a low, steady concentration of the substrate, which may reduce substrate inhibition or degradation.
-
Use of Co-solvents: To improve the solubility of Epothilone B, it can be dissolved in an organic solvent like ethanol or DMSO before being added to the reaction mixture[3].
-
In-situ Product Removal: The addition of a polymeric resin, such as a styrene/divinylbenzene resin (e.g., Amberlite XAD-16), during the fermentation or bioconversion can adsorb the produced this compound, removing it from the aqueous phase and protecting it from degradation[3]. This has also been shown to dramatically improve titers[3].
Question: During downstream processing, we are struggling to separate this compound from residual Epothilone B and other impurities. What purification strategies are recommended for large-scale operations?
Answer:
Achieving high purity of this compound on a large scale requires a multi-step approach. The choice of method depends on the impurity profile and the required final purity.
Recommended Purification Strategies:
-
Resin Adsorption and Elution: A highly effective method for large-scale purification involves the use of polymeric adsorber resins. The fermentation or bioconversion broth can be passed through a column packed with a resin like Amberlite XAD-16. The epothilones will be adsorbed onto the resin and can then be eluted with an organic solvent or a mixture of organic solvents and water[3]. A gradient elution with acetonitrile and water can be used to separate this compound from less polar impurities like Epothilone B[3].
-
Crystallization: this compound, like other epothilones, can be purified by crystallization. A common method involves dissolving the crude material in a suitable solvent (e.g., warm ethyl acetate) and then inducing crystallization by cooling or adding an anti-solvent (e.g., n-heptane)[3]. Multiple recrystallizations may be necessary to achieve the desired purity[3].
-
Chromatography:
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the preparative isolation and purification of epothilones from crude extracts. A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, can achieve good separation and yield high-purity products[4].
-
Silica Gel Chromatography: While a standard laboratory technique, it can be scaled up for industrial production. Normal-phase chromatography on silica gel can be used to separate epothilones based on their polarity[3][5].
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reverse-phase HPLC is an option, though it is often more expensive and complex to scale up.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the large-scale production of this compound?
A1: The large-scale production of this compound is typically not achieved through total chemical synthesis due to the complexity and high cost of such routes[6]. The most common and scalable method is a semi-synthetic approach that involves two main stages:
-
Fermentation: Large-scale fermentation of the myxobacterium Sorangium cellulosum is used to produce Epothilone B[6].
-
Enzymatic Hydroxylation: The produced Epothilone B is then converted to this compound through a biotransformation step. This is achieved by the action of the enzyme Epothilone-B hydroxylase (EBH), often from a bacterial strain like Amycolatopsis orientalis[2][3][7].
Q2: What is Epothilone-B hydroxylase (EBH) and why is it important for this compound synthesis?
A2: Epothilone-B hydroxylase (EBH) is a cytochrome P-450 enzyme that catalyzes the hydroxylation of the 2-methyl group on the thiazole ring of Epothilone B to produce this compound[2][3]. This enzymatic conversion is the key step in the most viable route for large-scale production of this compound. The efficiency of this enzyme is a critical factor determining the overall yield of the process[2].
Q3: Are there stability issues to be aware of during the synthesis and storage of this compound?
A3: Yes, epothilones, in general, are susceptible to degradation. The primary stability concern is the hydrolysis of the 16-membered macrolide lactone ring[1][8]. This can be catalyzed by enzymatic activity during biotransformation or by non-optimal pH conditions during downstream processing and storage. It is advisable to store purified this compound in a dry, solid state at low temperatures.
Q4: What analytical methods are typically used to assess the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is used to determine the purity and confirm the identity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity and quantifying the amount of this compound relative to residual Epothilone B and other impurities[4][9].
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound[4][9].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure and stereochemistry of the final product[4].
Data Presentation
Table 1: Comparison of Yields in the Enzymatic Hydroxylation of Epothilone B to this compound
| Enzyme Source/Type | Yield of this compound | Key Remarks | Reference |
| Recombinant S. lividans (Wild-Type EBH) | 21% | Significant loss of Epothilone B to degradation. | [1] |
| Amycolatopsis orientalis Culture | 40% | Higher yield than the recombinant system but still substantial degradation. | [1] |
| Engineered EBH Mutants | >80% | Site-directed mutagenesis of the EBH enzyme dramatically improved catalytic efficiency and yield. | [2] |
Experimental Protocols
Protocol 1: Enzymatic Hydroxylation of Epothilone B to this compound
This protocol is a generalized representation based on published literature and should be optimized for specific strains and equipment.
1. Microorganism and Culture Preparation:
-
Use a suitable host organism expressing a high-efficiency mutant of Epothilone-B hydroxylase (EBH).
-
Prepare a seed culture by inoculating a suitable medium and incubating until a desired cell density is reached.
-
Inoculate the production-scale fermenter with the seed culture.
2. Bioconversion:
-
Once the culture in the fermenter reaches the optimal growth phase for enzyme expression, prepare the Epothilone B substrate.
-
Dissolve Epothilone B in a minimal amount of ethanol (e.g., to a concentration of 5% v/w)[3].
-
Add the Epothilone B solution to the fermenter. A fed-batch approach over several hours is recommended.
-
Maintain the fermentation at an optimal temperature (e.g., 30°C) and pH (e.g., 7.4) with appropriate aeration and agitation[6].
-
Monitor the conversion of Epothilone B to this compound by taking periodic samples and analyzing them by HPLC.
3. Termination and Harvest:
-
Once the reaction has reached completion (or the rate of conversion has significantly slowed), harvest the fermentation broth.
-
The broth, containing cells and the product, can be processed directly or the cells can be separated by centrifugation or filtration.
Protocol 2: Large-Scale Purification of this compound using Polymeric Resin
This protocol is based on the methods described for epothilone purification in patent literature[3].
1. Adsorption:
-
Pass the harvested fermentation broth (from Protocol 1) through a column packed with a pre-conditioned styrene/divinylbenzene polymeric resin (e.g., Amberlite XAD-16).
-
After loading, wash the column with water to remove salts, sugars, and other polar impurities.
2. Elution:
-
Elute the epothilones from the resin using a suitable organic solvent or a mixture of solvents.
-
A step or gradient elution with increasing concentrations of acetonitrile in water is effective. Epothilone B will typically elute before the more polar this compound.
-
Collect fractions and analyze them by HPLC to identify those containing pure this compound.
3. Concentration and Crystallization:
-
Pool the fractions containing high-purity this compound.
-
Concentrate the pooled fractions under reduced pressure to remove the elution solvent.
-
The concentrated material can be further purified by crystallization. Dissolve the residue in a minimal amount of a hot solvent like ethyl acetate.
-
Allow the solution to cool slowly to induce crystallization. The addition of an anti-solvent like n-heptane can improve the yield.
-
Filter the crystals, wash with a cold solvent/anti-solvent mixture, and dry under vacuum.
Visualizations
Caption: Logical workflow for the semi-synthetic production of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
Caption: Key reactions involving Epothilone B during bioconversion.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering enzymes for improved catalytic efficiency: a computational study of site mutagenesis in epothilone-B hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USRE42191E1 - Methods for the preparation, isolation and purification of epothilone B, and X-ray crystal structures of epothilone B - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the biosynthesis of epothilones: hydroxylation of Epo A and B to epothilones E and F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Evaluating the Therapeutic Index of Epothilone F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic index of Epothilone F and its analogues, benchmarked against other microtubule-targeting agents. Due to the limited availability of public data on this compound, this guide will prominently feature data from its close and well-studied analogue, 12,13-desoxythis compound (dEpoF) , as a surrogate. The therapeutic index, a measure of a drug's safety, is determined by the ratio of its toxic dose to its therapeutic dose. A higher therapeutic index indicates a more favorable safety profile.
Executive Summary
Epothilones are a class of microtubule stabilizers that have shown significant promise as anti-cancer agents. They share a mechanism of action with taxanes, such as paclitaxel, but exhibit key advantages, including activity against taxane-resistant tumors and improved water solubility. This guide presents in vitro cytotoxicity data (IC50) and in vivo efficacy and toxicity data (Maximum Tolerated Dose - MTD) to compare the therapeutic potential of epothilones and paclitaxel. The data suggests that desoxyepothilones, including dEpoF, may possess a wider therapeutic window compared to the natural epothilones and paclitaxel.
Data Presentation
In Vitro Cytotoxicity: A Comparative Analysis
The following table summarizes the 50% inhibitory concentration (IC50) of various epothilones and paclitaxel against different human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| dEpoF | CCRF-CEM/VBL1000 | Leukemia (Vinblastine-resistant) | 92 | [1] |
| dEpoB | CCRF-CEM/VBL1000 | Leukemia (Vinblastine-resistant) | 29 | [1] |
| aza-EpoB (Ixabepilone) | CCRF-CEM/VBL1000 | Leukemia (Vinblastine-resistant) | 2990 | [1] |
| Paclitaxel | CCRF-CEM/VBL1000 | Leukemia (Vinblastine-resistant) | 5170 | [1] |
| Fludelone (Flu) | RPMI 8226 | Multiple Myeloma | 6-14.4 | [2] |
| dEpoB | RPMI 8226 | Multiple Myeloma | 37-68.6 | [2] |
| Paclitaxel | RPMI 8226 | Multiple Myeloma | 9-11.5 | [2] |
| Ixabepilone | HCT116/VM46 | Colorectal Cancer (MDR) | 1.4-45 | [3] |
| Epothilone B | SW620AD-300 | Colon Cancer (P-gp overexpression) | 0.3 | [4] |
| Paclitaxel | SW620AD-300 | Colon Cancer (P-gp overexpression) | 250 | [4] |
MDR: Multidrug-resistant; P-gp: P-glycoprotein
In Vivo Efficacy and Toxicity: Therapeutic Window Assessment
The therapeutic index is estimated by comparing the effective dose (leading to tumor regression) with the toxic dose (Maximum Tolerated Dose - MTD) in animal models.
| Compound | Animal Model | Antitumor Efficacy | MTD | Reference |
| dEpoF | Nude mice with K562, CCRF-CEM, and MX-1 xenografts | Curative effects similar to dEpoB | Not explicitly stated, but described as having a wide safety margin | [1] |
| dEpoB | Nude mice with various tumor xenografts | More effective in reducing tumor sizes in MDR tumors than paclitaxel | Not explicitly stated, but described as having a promising therapeutic index | [1][5] |
| Epothilone B | Nude mice with RPMI 8226 xenografts | Modest prolongation of survival | Described as having high toxicity and a narrow therapeutic window | [1][2] |
| Ixabepilone | Mouse xenograft models | Active against multiple human tumor xenografts, including drug-resistant types | 10 mg/kg | [6][7] |
| Utidelone | Nude mice with RKO xenografts | More effective and safer than paclitaxel and 5-FU | 75mg/m2/day x 5 days (in patients) | [8][9] |
| Paclitaxel | Nude mice with A549 NSCLC xenografts | Effective, but less so against resistant tumors | 20 mg/kg - 30 mg/kg | [10][11] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a representative method for determining the IC50 values of microtubule-targeting agents.
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., CCRF-CEM, RPMI 8226) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells in their logarithmic growth phase and determine cell viability using trypan blue exclusion.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds (e.g., this compound, paclitaxel) in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plates for 72 hours.
3. MTT Assay and Data Analysis:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Human Tumor Xenograft Model
This protocol outlines a general procedure for assessing the in vivo antitumor efficacy and toxicity of epothilones.
1. Animal Model and Tumor Cell Implantation:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old.
-
Harvest human tumor cells (e.g., A549, MX-1) from culture, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.
2. Drug Preparation and Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Formulate the test compounds (e.g., dEpoF, paclitaxel) in a suitable vehicle (e.g., a mixture of Cremophor EL and ethanol, further diluted in saline). The vehicle used for the control group should be identical.
-
Administer the drugs via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a predetermined schedule (e.g., once daily for 5 consecutive days).
3. Efficacy and Toxicity Monitoring:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice weekly as an indicator of systemic toxicity. A significant loss of body weight (e.g., >15-20%) is a sign of toxicity.
-
The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not cause death or a body weight loss of more than 20%.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Mandatory Visualizations
Caption: Experimental workflow for evaluating the therapeutic index.
Caption: Signaling pathway of this compound.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The synthesis, discovery, and development of a highly promising class of microtubule stabilization agents: Curative effects of desoxyepothilones B and F against human tumor xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing ixabepilone treatment schedules in patients with advanced or metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action - IXEMPRA® (ixabepilone) | Official patient site [ixempra.com]
- 8. Utidelone - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Utidelone inhibits growth of colorectal cancer cells through ROS/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Novel Paclitaxel Conjugate with Higher Efficiency and Lower Toxicity: A New Drug Candidate for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Epothilone F Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Epothilones continue to be a promising class of microtubule-stabilizing agents for cancer therapy. Their ability to overcome taxane resistance has driven extensive research into their structure-activity relationships (SAR) to develop analogs with improved therapeutic profiles. This guide focuses on Epothilone F, characterized by a hydroxyl group at the C21 position of the thiazole side chain, and explores the SAR of its potential analogs. While direct and extensive studies on a wide range of this compound analogs are limited, we can infer valuable insights from the broader epothilone family to guide future drug discovery efforts.
Deciphering the Molecular Blueprint: Key Structural Insights
The antitumor activity of epothilones is intrinsically linked to their ability to bind to β-tubulin and stabilize microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] The SAR of epothilones is complex, with subtle modifications at various positions of the macrolide core and the thiazole side chain significantly impacting their biological activity.
Key SAR findings for the broader epothilone class that are relevant for the design of this compound analogs include:
-
The Macrolide Core: The 16-membered macrolide ring is essential for activity. Modifications to the C1-C7 region, including the C1 carbonyl and the C3, C5, and C7 stereocenters, are generally detrimental to potency.
-
The C12-C13 Epoxide: While initially thought to be crucial, the epoxide at C12-C13 can be replaced with other functionalities, such as a cyclopropane ring or even a double bond (as in Epothilone D), often retaining or even enhancing activity.[2]
-
The Thiazole Side Chain: This region is a key area for modification to improve potency and pharmacokinetic properties. The thiazole ring itself can be replaced by other heterocycles like oxazoles or pyridines with some success.[2]
For this compound, the critical point of interest is the C21-hydroxyl group . While comprehensive studies on analogs with modifications at this specific position are not widely available, some inferences can be drawn. For instance, the introduction of a thiomethyl group at the C21 position of the thiazole side chain has been reported to be favorable for binding affinity to microtubules.[3][4] Conversely, in a different chemical series, a 21-hydroxyl derivative was found to be less active, suggesting that the polarity and hydrogen-bonding capacity at this position can significantly influence activity.[5]
Quantitative Comparison of Epothilone Analogs
Due to the limited availability of specific data for a series of this compound analogs, the following table presents a comparative summary of the cytotoxic activity (IC50 values) of key natural epothilones and some relevant synthetic analogs to provide a baseline for understanding the impact of structural modifications. This data highlights the general potency of the epothilone scaffold and the effects of modifications at positions other than C21.
| Compound | Modification | Cell Line | IC50 (nM) | Reference |
| Epothilone A | C12-H | Multiple | ~1-10 | [6] |
| Epothilone B | C12-CH3 | Multiple | ~0.1-5 | [6][7] |
| Epothilone D | C12-CH3, C12-C13 double bond | Multiple | ~1-10 | [8] |
| Ixabepilone | Epothilone B lactam analog | Multiple | ~1-5 | [6] |
| 7-Deoxy-epothilone D | Removal of C7-OH from Epothilone D | A2780 (ovarian) | 900 | [9] |
| (S)-14-Methoxy-epothilone D | C14-OCH3 in Epothilone D | A2780 (ovarian) | 29 | [9] |
| C21-Amino-epothilone B | C21-NH2 on Epothilone B | Not specified | Mentioned in clinical trials | [8] |
Note: This table is a representative sample and not an exhaustive list. The IC50 values can vary depending on the cell line and assay conditions.
Experimental Protocols: A Guide to Key Assays
The biological evaluation of this compound analogs relies on standardized in vitro assays to determine their cytotoxic effects and their mechanism of action.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analog and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically. Alternatively, a fluorescent reporter that binds preferentially to polymerized tubulin can be used.
Protocol (Fluorescence-based):
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP (guanosine triphosphate), and a fluorescent reporter dye in a suitable buffer.
-
Compound Addition: Add the this compound analog or a control compound (e.g., paclitaxel as a positive control, colchicine as a negative control) to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The rate and extent of polymerization in the presence of the test compound are compared to the controls to determine its microtubule-stabilizing activity.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of epothilones involves their direct interaction with microtubules, leading to a cascade of events that culminate in apoptotic cell death.
Caption: this compound analogs bind to β-tubulin, leading to microtubule stabilization, cell cycle arrest, and apoptosis.
The following diagram illustrates a typical experimental workflow for the evaluation of new this compound analogs.
Caption: A streamlined workflow for the synthesis and biological evaluation of novel this compound analogs.
Conclusion and Future Directions
The exploration of the structure-activity relationship of this compound analogs holds significant potential for the development of next-generation microtubule-stabilizing agents. While current data specifically on this compound derivatives is sparse, the wealth of information available for other epothilones provides a strong foundation for rational drug design. Future research should focus on the systematic synthesis and evaluation of analogs with modifications at and around the C21-hydroxyl group to elucidate its precise role in tubulin binding and cytotoxicity. Such studies, guided by the experimental protocols outlined in this guide, will be instrumental in identifying novel epothilone candidates with enhanced efficacy and improved safety profiles for the treatment of cancer.
References
- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.org [mdpi.org]
- 3. Interaction of epothilone analogs with the paclitaxel binding site: relationship between binding affinity, microtubule stabilization, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epothilone B from Aspergillus fumigatus with a strong antiproliferative and anti-tubulin polymerizing activities; apoptosis, and cell cycle analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis & antitumor activity of epothilones B and D and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 7-Deoxy-Epothilone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
